molecular formula C14H23NO3 B7451443 Tert-butyl (3as,7as)-2-formyl-octahydro-1h-indole-1-carboxylate

Tert-butyl (3as,7as)-2-formyl-octahydro-1h-indole-1-carboxylate

Cat. No.: B7451443
M. Wt: 253.34 g/mol
InChI Key: MTIKMGKDLPPBEQ-PRWSFJOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3as,7as)-2-formyl-octahydro-1h-indole-1-carboxylate (TFIOC) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of TFIOC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells, leading to cell death. TFIOC has also been shown to disrupt the membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
TFIOC has been shown to have various biochemical and physiological effects. In cancer cells, TFIOC has been shown to induce apoptosis (cell death) and inhibit cell proliferation. TFIOC has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. However, the exact mechanism of these effects is still under investigation.

Advantages and Limitations for Lab Experiments

TFIOC has several advantages for lab experiments, including its stability and ease of synthesis. However, TFIOC is also highly reactive and can be toxic in high concentrations, making it challenging to work with. Additionally, the exact mechanism of action of TFIOC is still not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving TFIOC. One potential area of study is the development of new anticancer agents based on TFIOC. Another area of study is the development of new antibiotics based on TFIOC's antibacterial and antifungal properties. Additionally, further research is needed to fully understand the mechanism of action of TFIOC and its effects on various biological systems.

Synthesis Methods

TFIOC can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-cyclohexanone with ethyl chloroformate, followed by the addition of sodium hydride and tert-butylamine. The resulting product is then reacted with ethyl chloroformate and sodium borohydride to obtain TFIOC.

Scientific Research Applications

TFIOC has been studied extensively in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, TFIOC has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. TFIOC has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

tert-butyl (3aS,7aS)-2-formyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h9-12H,4-8H2,1-3H3/t10-,11?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIKMGKDLPPBEQ-PRWSFJOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2CC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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